(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HHA, and it has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of (NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine is not fully understood. However, it is believed that the compound reacts with biological molecules, such as proteins and DNA, through a Michael addition reaction. This results in the formation of covalent adducts, which can affect the function of the biological molecule.
Biochemical and Physiological Effects:
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that HHA can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to form covalent adducts with proteins, which can be used for protein labeling and detection. In vivo studies have not been conducted yet, so the physiological effects of HHA are not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using (NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine in lab experiments is its ability to form covalent adducts with proteins, which can be used for protein labeling and detection. Another advantage is its potential anti-cancer properties. However, one limitation of using HHA is its reactivity with biological molecules, which can affect the function of the molecule. Another limitation is the lack of in vivo studies, which limits our understanding of the physiological effects of HHA.
Future Directions
There are several future directions for the study of (NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine. One direction is the study of its anti-cancer properties in vivo. Another direction is the study of its potential as a protein labeling and detection reagent. Additionally, the synthesis of new HHA derivatives with improved properties can be explored. Finally, the study of the mechanism of action of HHA can provide insights into its potential applications in various fields of science.
Synthesis Methods
The synthesis of (NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine involves the reaction of hydroxylamine hydrochloride with hexa-2,4-diene-1,6-dial in the presence of a base. The reaction yields a yellow-orange solid, which is purified through recrystallization. The synthesis method is relatively simple, and the compound can be obtained in good yields.
Scientific Research Applications
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, HHA has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, HHA has been studied for its ability to form covalent adducts with proteins, which can be used for protein labeling and detection. In materials science, HHA has been studied for its ability to form metal complexes, which can be used for the synthesis of new materials.
properties
IUPAC Name |
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6-7-8/h2-6,8H,1H3/b3-2+,5-4+,7-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZBPIFVPVRSK-NXCITBJVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=N\O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine | |
CAS RN |
1515-97-5 |
Source
|
Record name | NSC15902 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.